molecular formula C22H23N5O3S B2773895 1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 941968-40-7

1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No. B2773895
CAS RN: 941968-40-7
M. Wt: 437.52
InChI Key: SOXMQJGIBBHXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea” is a therapeutic compound that modulates pyruvate kinase M2 (PKM2) as described in a patent . It is also listed as an anticoronaviral agent .


Synthesis Analysis

The synthesis of similar compounds has been described in a research paper . The process involves the reaction of 2-(3-nitro-4-(phenethylamino)benzamido)benzo[d]thiazole-6-carboxylic acid with the respective 1-substituted piperazine in the presence of EDC.HCl.

Scientific Research Applications

DNA Binding and Cellular Staining

One analog, Hoechst 33258, known for its strong affinity to the minor groove of double-stranded B-DNA, is widely used as a fluorescent DNA stain. This application facilitates chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and investigation of plant chromosomes. Hoechst derivatives also serve as radioprotectors and topoisomerase inhibitors, emphasizing the potential of similar compounds in drug design and molecular biology studies (Issar & Kakkar, 2013).

Neuropharmacology and Receptor Ligands

Arylpiperazine derivatives have found clinical application in treating depression, psychosis, and anxiety, showcasing the relevance of such structures in neuropharmacological research. Their metabolism, receptor interaction, and role in serotonin receptor-related effects highlight their significance in understanding neurotransmission and developing therapeutic agents (Caccia, 2007).

Antineoplastic Agents

Investigations into piperazine derivatives for therapeutic uses reveal their significance in medicinal chemistry, particularly as antipsychotic, antianginal, antidepressant, anticancer, and antiviral agents. The structural flexibility of piperazine allows for significant pharmacological potential, supporting its role in the development of new therapeutic strategies (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the compound's role in addressing global health challenges like tuberculosis, providing a foundation for developing safer and more effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Anticancer Activity

The exploration of quinazoline derivatives for anti-colorectal cancer efficacy further exemplifies the therapeutic potential of structurally complex compounds. These derivatives modulate the expression of genes and proteins involved in cancer progression, presenting a promising avenue for cancer treatment research (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-30-19-10-6-5-9-18(19)26-11-13-27(14-12-26)20(28)17-15-31-22(24-17)25-21(29)23-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXMQJGIBBHXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

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